4-Amino-2-(thiophen-3-yl)butan-2-ol
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Overview
Description
4-Amino-2-(thiophen-3-yl)butan-2-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability. The presence of the amino and hydroxyl groups makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(thiophen-3-yl)butan-2-ol typically involves the introduction of the thiophene ring into the butanol backbone. One common method is the condensation reaction between thiophene derivatives and appropriate amines under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(thiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Amino-2-(thiophen-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Amino-2-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(thiophen-2-yl)butan-2-ol: Similar structure but with the thiophene ring at a different position.
4-Amino-3,3-dimethyl-2-(thiophen-2-yl)butan-2-ol: Contains additional methyl groups, which can influence its reactivity and properties.
Uniqueness
4-Amino-2-(thiophen-3-yl)butan-2-ol is unique due to the specific positioning of the thiophene ring, which can significantly affect its chemical reactivity and biological activity. The combination of the amino and hydroxyl groups with the thiophene ring provides a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C8H13NOS |
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Molecular Weight |
171.26 g/mol |
IUPAC Name |
4-amino-2-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-8(10,3-4-9)7-2-5-11-6-7/h2,5-6,10H,3-4,9H2,1H3 |
InChI Key |
LCVSMJXFTDFLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CSC=C1)O |
Origin of Product |
United States |
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